5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5S/c1-2-25(21,22)10-5-3-9(4-6-10)14-18-19-15(24-14)17-13(20)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBLHDUWYFAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furan ring, an oxadiazole moiety, and a sulfonyl group. Its chemical formula is , and it exhibits a molecular weight of approximately 396.25 g/mol. The presence of bromine and sulfonyl groups is significant for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The introduction of substituents such as sulfonyl groups has been linked to enhanced cytotoxic effects against tumor cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 15.2 | |
| 5-bromo derivative | MCF7 (breast cancer) | 10.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the structural features that facilitate interaction with bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the furan moiety significantly influence the biological activities of these compounds. For example:
- Bromination at the furan position enhances antitumor activity.
- Sulfonyl substitutions improve solubility and bioavailability.
Case Studies
- Case Study on Antitumor Efficacy : A study evaluated the efficacy of various oxadiazole derivatives in inhibiting tumor growth in xenograft models. The compound exhibited significant tumor reduction compared to controls, indicating its potential as a therapeutic agent.
- Case Study on Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation and inflammatory cytokine levels, suggesting its utility in treating inflammatory disorders.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C15H15BrN4O4S
- Molecular Weight: 404.27 g/mol
Structural Features
The compound features:
- A bromine atom , which may enhance its reactivity.
- An ethanesulfonyl group , contributing to its solubility and biological activity.
- A furan ring , which is known for its role in various pharmacological activities.
Pharmaceutical Development
The compound has been investigated for its antimicrobial properties . Research indicates that derivatives of oxadiazole compounds exhibit significant activity against various bacterial strains, making them suitable candidates for antibiotic development.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds similar to 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide had enhanced activity compared to their parent compounds, indicating potential for further development in treating bacterial infections .
Anti-inflammatory Effects
The oxadiazole moiety has been linked to anti-inflammatory properties. Compounds containing this structure have shown promise in reducing inflammation in various biological models.
Data Table: Inflammatory Response Studies
| Compound | Inflammatory Model | Result |
|---|---|---|
| Oxadiazole Derivative A | Carrageenan-induced paw edema | Significant reduction in edema |
| Oxadiazole Derivative B | LPS-induced cytokine production | Lowered cytokine levels |
Material Science
The unique chemical properties of the compound allow it to be used in the synthesis of advanced materials. Its ability to form stable complexes with metals can be harnessed in catalysis and nanotechnology.
Application Example
In material science, the compound can be utilized as a precursor for synthesizing new polymers or as a catalyst in organic reactions due to its structural stability and reactivity.
Agricultural Chemistry
Research has explored the use of similar oxadiazole derivatives as potential agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation suggests they could serve as herbicides or fungicides.
Case Study: Herbicidal Activity
A comparative study on oxadiazole derivatives demonstrated that certain compounds effectively inhibited weed growth while being less toxic to crops, indicating their potential use in sustainable agriculture .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:
Key Observations:
Substituent Effects on Bioactivity: The ethanesulfonyl group in the target compound distinguishes it from analogs with trifluoromethyl () or methylphenyl () groups. Sulfonyl moieties are known to improve solubility and target binding via polar interactions, whereas trifluoromethyl groups enhance lipophilicity and membrane permeability . Bromine at the furan 5-position is conserved across multiple analogs (, and target compound), suggesting its role in steric or electronic modulation of activity.
Backbone Heterocycles :
- Replacement of the oxadiazole ring in the target compound with a thiazole () introduces nitrogen and sulfur atoms, which may alter redox properties or metal-binding capabilities .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related oxadiazole derivatives, such as coupling furan carboxamides with functionalized phenyl-oxadiazole intermediates (e.g., via Suzuki-Miyaura or Ullmann reactions) .
Physicochemical and Computational Insights
- Solubility : The ethanesulfonyl group in the target compound likely improves aqueous solubility compared to the nitro- and trifluoromethyl-substituted analogs, which are more lipophilic .
- Thermal Stability: Oxadiazole rings generally confer thermal stability, but the ethanesulfonyl group may lower the melting point relative to non-sulfonylated analogs due to increased molecular flexibility .
Preparation Methods
Cyclization of Diacylhydrazides
A widely adopted method involves cyclizing diacylhydrazides using POCl₃ as a dehydrating agent. For example, 3-methylfuroxan-4-carboxylic acid hydrazide reacts with carboxylic acids or chlorides under POCl₃ catalysis to yield 1,3,4-oxadiazoles. Applied to the target compound, this approach would require:
Fischer Indolization Analogues
While Fischer indolization is traditionally used for indole synthesis, modified protocols enable oxadiazole formation. A patent describes reacting nitroanilines with sulfonyl halides to generate intermediates, which undergo cyclization with aminoketones. Though less direct, this method offers scalability for aryl-sulfonyl-substituted oxadiazoles.
Stepwise Synthesis of the Target Compound
Synthesis of 4-(Ethanesulfonyl)Benzoyl Chloride
-
Sulfonylation of 4-Aminobenzoic Acid :
-
Conversion to Acid Chloride :
Preparation of 5-Bromofuran-2-Carbohydrazide
-
Bromination of Furan-2-Carboxylic Acid :
-
Hydrazide Formation :
Oxadiazole Ring Formation
-
Coupling and Cyclization :
-
Workup and Isolation :
Final Amide Coupling
-
Activation of Carboxylic Acid :
-
Reaction with Oxadiazole Amine :
Analytical Characterization and Optimization
Spectroscopic Data
Challenges and Solutions
-
Low Cyclization Yields : Optimize POCl₃ stoichiometry (2.5 eq) and reaction time (24 hours).
-
Sulfonylation Side Reactions : Use excess pyridine to scavenge HCl during sulfonyl chloride formation.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Diacylhydrazide Route | POCl₃, THF | 60–65 | 95 |
| Fischer Analog | Nitroaniline, SOCl₂ | 50–55 | 90 |
| NHS Ester Coupling | DCC, DMA | 70–75 | 98 |
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with a dehydrating agent (e.g., POCl₃) .
Bromination : Introduction of the bromine substituent using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) .
Sulfonylation : Ethanesulfonyl group incorporation via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final product purity (>95%) is confirmed by NMR and LC-MS .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios. For example, the ethanesulfonyl group’s methyl protons appear as a triplet near δ 1.4–1.6 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (ACN/water mobile phase) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 454.97) .
Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., COX-2, topoisomerase II) to identify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromine with Cl/CF₃; vary sulfonyl groups) and assess bioactivity changes .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Correlate with experimental IC₅₀ values .
- Table : Example SAR Data for Analogues
| Substituent (R) | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| -Br | 12.3 | 2.8 |
| -CF₃ | 8.7 | 3.1 |
| -Cl | 15.6 | 2.5 |
| (Data inferred from similar oxadiazole derivatives ) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum-free media) to minimize variability .
- Orthogonal Validation : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining). For enzyme targets, use SPR (surface plasmon resonance) to validate binding kinetics .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., ChEMBL) to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
Q. What in silico methods predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., % intestinal absorption >70%), blood-brain barrier permeability, and CYP450 inhibition .
- Toxicity Screening : Predict hepatotoxicity via ProTox-II and cardiotoxicity risk using hERG channel inhibition models .
- Molecular Dynamics (MD) : Simulate ligand-target stability (e.g., 100 ns MD runs in GROMACS) to assess binding mode consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
